Dimethyl 2-hydroxypentanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-hydroxypentanedioate can be synthesized through the esterification of 2-hydroxyglutaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 2-hydroxypentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor in the synthesis of biologically active molecules and is used in metabolic studies.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 2-hydroxypentanedioate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-hydroxyglutarate: A stereoisomer of dimethyl 2-hydroxypentanedioate with similar chemical properties.
Diethyl 2-hydroxypentanedioate: An ester derivative with ethyl groups instead of methyl groups.
Dimethyl 2-oxoglutarate: A related compound with a keto group instead of a hydroxyl group
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its hydroxyl group and ester functionalities make it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
dimethyl 2-hydroxypentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBLBMNYOOCEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511860 |
Source
|
Record name | Dimethyl 2-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81077-10-3 |
Source
|
Record name | Dimethyl 2-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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